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Executive Summary
Elobixibat is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter

(IBAT). Developed to treat chronic constipation, its novel mechanism of action offers a targeted,

luminal approach to enhancing colonic motility and secretion. By partially inhibiting the

reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile

acids in the colon, leveraging their natural physiological effects to alleviate constipation. This

document provides a comprehensive technical overview of elobixibat's journey from discovery

to clinical application, detailing its pharmacology, the methodologies of pivotal trials, and key

quantitative outcomes.

Discovery and Development History
Elobixibat, initially known as A3009, was originated by AstraZeneca and subsequently

developed by Albireo AB, a spin-out from AstraZeneca formed in 2008. The development

strategy focused on creating a potent, selective, and minimally systemic inhibitor of the apical

sodium-dependent bile acid transporter (ASBT), also known as the Ileal Bile Acid Transporter

(IBAT).

The commercialization and further development pathway involved several key partnerships:

Albireo AB led the initial clinical development.
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EA Pharma Co., Ltd. (originally Ajinomoto Pharmaceuticals) acquired exclusive rights for

development and commercialization in Japan and other select Asian countries.

Mochida Pharmaceutical Co., Ltd. partnered with EA Pharma for co-development and co-

marketing in Japan.

This strategic collaboration led to the successful approval of elobixibat in Japan.

Regulatory Milestones
February 1, 2017: EA Pharma submitted a New Drug Application (NDA) to the Japanese

Pharmaceuticals and Medical Devices Agency (PMDA).

January 19, 2018: Elobixibat was approved in Japan for the treatment of chronic

constipation, becoming the first IBAT inhibitor to be approved anywhere in the world. It is

marketed under the brand name Goofice®.

Mechanism of Action
Elobixibat exerts its therapeutic effect by acting locally in the distal ileum. Its primary target is

the Ileal Bile Acid Transporter (IBAT), a protein encoded by the SLC10A2 gene, which is

responsible for the reabsorption of approximately 95% of bile acids from the intestine back into

the portal circulation.

By inhibiting IBAT, elobixibat interrupts this enterohepatic circulation. This leads to two primary

consequences:

Increased Colonic Bile Acids: A greater concentration of bile acids passes into the large

intestine. In the colon, bile acids act as signaling molecules and pro-secretory agents. They

stimulate the secretion of water and electrolytes into the colonic lumen and enhance colonic

motility, including high-amplitude propagating contractions. This results in softer stools and

accelerated transit time.

Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens

the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting

step in bile acid synthesis. The liver compensates by converting more cholesterol into new

bile acids, which leads to a secondary effect of reducing serum LDL-cholesterol levels.
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The downstream effects in the colon are mediated by bile acids interacting with various cellular

targets, including the G-protein coupled receptor TGR5, which is known to stimulate fluid

secretion and colonic motility.[1][2][3][4][5]

Figure 1: Elobixibat Mechanism of Action
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Caption: Elobixibat inhibits the IBAT in the terminal ileum, disrupting enterohepatic circulation.

Preclinical and Clinical Pharmacology
Preclinical Pharmacology
In vitro studies using transfected HEK293 cells demonstrated that elobixibat is a highly potent

and selective inhibitor of the human IBAT.[6] This selectivity is crucial as it minimizes interaction

with other bile acid transporters, such as those in the liver, thereby confining its action to the

intended site in the ileum.[6] Animal studies, including those in dogs, confirmed that elobixibat
administration leads to a dose-dependent increase in hepatic bile acid synthesis, consistent

with its mechanism of action.[7]
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Parameter Value Species/System Reference

IC₅₀ (h-IBAT) 0.53 ± 0.17 nM
Human (in vitro,

HEK293 cells)
[6]

Selectivity

>450-fold vs. human

liver basolateral

Na⁺/BA co-transporter

Human (in vitro) [7]

Selectivity
>9000-fold vs. neutral

amino-acid transporter
Human (in vitro) [7]

Table 1: Preclinical Potency and Selectivity of Elobixibat.

Pharmacokinetics and Pharmacodynamics
Clinical studies have consistently shown that elobixibat has minimal systemic absorption and

acts locally within the gastrointestinal tract.
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Parameter Finding Population Reference

Systemic Exposure

Very low, picomolar

concentrations in

plasma.

Humans [8][9]

Food Effect

Systemic exposure

(Cmax) reduced by

~80% when taken

with breakfast.

Japanese patients

with CC
[8]

Protein Binding
Highly protein bound

(>99.5%).
Humans [6]

Half-life (T₁/₂) < 4 hours. Humans [6]

Pharmacodynamics

Dose-dependent

increase in plasma

7α-hydroxy-4-

cholesten-3-one (C4),

a biomarker of bile

acid synthesis.

Japanese patients

with CC
[8]

Correlation

Increased SBM

frequency correlated

with higher dosage

and higher plasma C4

levels.

Japanese patients

with CC
[8]

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Properties.

Clinical Development Program
The clinical development of elobixibat for chronic constipation involved a comprehensive

series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage.
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Figure 2: Typical Phase III Elobixibat Trial Workflow
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Caption: A generalized workflow for a pivotal elobixibat clinical trial.
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Experimental Protocols: Key Phase II and III Trials
Objective: To determine the optimal clinical dose of elobixibat in Japanese patients with

chronic constipation.[10][11]

Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Population: 163 Japanese patients with chronic constipation (per Rome III criteria).

Intervention: Patients were randomized to receive elobixibat (5 mg, 10 mg, or 15 mg) or

placebo, taken orally once daily for 2 weeks.

Primary Efficacy Endpoint: Change from baseline in the frequency of spontaneous bowel

movements (SBMs) during the first week of treatment.

Methodology: After a run-in period to establish baseline SBM frequency, eligible patients

were randomized. Bowel movements, stool consistency, and other symptoms were recorded

in daily diaries. Safety and tolerability were assessed throughout the study.

Objective: To confirm the efficacy and safety of the optimal dose of elobixibat for short-term

treatment.

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Population: 133 Japanese patients with chronic constipation (Rome III criteria).

Intervention: Following a 2-week run-in period, patients were randomized (1:1) to receive

either elobixibat 10 mg or placebo once daily for 2 weeks.

Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs per week during

Week 1.

Methodology: The study design was similar to the Phase IIb trial, with rigorous data

collection via patient diaries and monitoring for adverse events.

Objective: To evaluate the long-term safety, patient satisfaction, and quality of life.

Design: An open-label, single-arm, multicenter study.
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Population: 341 Japanese patients with chronic constipation.

Intervention: Patients received elobixibat for 52 weeks. The initial dose was 10 mg/day, with

the option to titrate down to 5 mg or up to 15 mg based on efficacy and tolerability.

Primary Endpoint: Assessment of safety (adverse events and adverse drug reactions).

Summary of Clinical Efficacy and Safety Data
Elobixibat demonstrated statistically significant and clinically meaningful improvements in the

symptoms of chronic constipation across its clinical trial program.

Trial Parameter
Placebo
Group

Elobixibat 5
mg

Elobixibat
10 mg

Elobixibat
15 mg

Phase IIb

Dose-Finding

Mean

SBMs/week

(at Week 1)

2.6 ± 2.9 -

5.7 ± 4.2

(p=0.0005 vs

placebo)

5.6 ± 3.5

(p=0.0001 vs

placebo)

Phase III (2-

week)

LS Mean

Change in

SBMs/week

(at Week 1)

1.7 -
6.4 (p<0.0001

vs placebo)
-

Table 3: Key Efficacy Results from Placebo-Controlled Phase IIb and III Trials in Japan.[6][11]
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Adverse Event Placebo Group Elobixibat 10 mg
Elobixibat (All
Doses)

Phase III (2-week) n=64 n=69 -

Abdominal Pain 1 (2%) 13 (19%) -

Diarrhea 0 (0%) 9 (13%) -

Phase III (52-week,

open label)
- - n=340

Abdominal Pain - - 82 (24%)

Diarrhea - - 50 (15%)

Table 4: Incidence of Most Common Adverse Drug Reactions in Japanese Phase III Trials.

(Most events were mild in severity).[6]

Conclusion
Elobixibat represents a significant advancement in the treatment of chronic constipation,

founded on a novel, targeted mechanism of action. Its discovery and development were guided

by a clear pharmacological rationale: to locally inhibit the IBAT and increase colonic bile acid

concentrations. A robust clinical trial program has demonstrated its efficacy in increasing bowel

movement frequency and improving constipation symptoms, with a manageable safety profile

characterized primarily by mild-to-moderate gastrointestinal effects. As the first-in-class IBAT

inhibitor, elobixibat provides a valuable therapeutic option for patients and a compelling case

study in targeted, physiology-based drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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